Monomethylcarbamate Leaving Group vs. Dimethylcarbamate: Predicted Differential Decarbamylation Kinetics
The target compound bears an N‑methylcarbamoyloxy (monomethylcarbamate) leaving group, in contrast to the N,N‑dimethylcarbamoyloxy group of the extensively characterized M7C titrant and the clinical standards neostigmine and pyridostigmine [1]. Kitz et al. (1967) reported that quinolinium dimethylcarbamates substituted at the 5‑ and 7‑positions exhibited I₅₀ values in the same order of magnitude as neostigmine, with second‑order carbamylation rate constants (k₂) on the order of 10⁴–10⁵ M⁻¹·min⁻¹ for electric eel AChE [1]. Wilson et al. (1960) demonstrated that monomethylcarbamates, as a class, produce carbamyl‑enzyme intermediates that undergo spontaneous reactivation approximately 2‑ to 4‑fold faster than their dimethylcarbamate counterparts, with monomethylcarbamate reactivation half‑lives typically in the range of 30–60 min versus 120–240 min for dimethylcarbamates at pH 7.4 and 25 °C [2]. Direct experimental data for the specific carbamylation and decarbamylation rate constants of CAS 63680‑79‑5 have not been published; the quantitative differential stated here is inferred from class‑level SAR [1][2].
| Evidence Dimension | Spontaneous decarbamylation half‑life (t₁/₂, reactivation) |
|---|---|
| Target Compound Data | Not directly measured; predicted t₁/₂ ≈ 30–60 min (monomethylcarbamate class) [2]. |
| Comparator Or Baseline | Dimethylcarbamate analogs (neostigmine, M7C): t₁/₂ ≈ 120–240 min [2]. Quinolinium dimethylcarbamates (5‑yl, 7‑yl): k₂ ≈ 10⁴–10⁵ M⁻¹·min⁻¹; I₅₀ comparable to neostigmine [1]. |
| Quantified Difference | Predicted ∼2‑ to 4‑fold faster reactivation for monomethylcarbamate vs. dimethylcarbamate based on class‑level SAR [2]. |
| Conditions | Electric eel AChE, pH 7.4, 25 °C (data from Wilson et al. 1960 and Kitz et al. 1967); class‑level inference only. |
Why This Matters
Investigators requiring short‑duration, fully reversible AChE inhibition for acute kinetic or electrophysiological experiments may find the monomethylcarbamate functionality advantageous compared to the longer‑lasting dimethylcarbamate probes, although direct experimental confirmation for this specific compound is currently absent.
- [1] Kitz, R.J.; Ginsburg, S.; Wilson, I.B. The reaction of acetylcholinesterase with O-dimethylcarbamyl esters of quaternary quinolinium compounds. Biochemical Pharmacology, 1967, 16(11), 2201–2209. DOI: 10.1016/0006-2952(67)90019-6. View Source
- [2] Wilson, I.B.; Hatch, M.A.; Ginsburg, S. Carbamyl derivatives of acetylcholinesterase. Journal of Biological Chemistry, 1960, 235, 2292–2299. View Source
